molecular formula C9H11NO2 B1358173 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID CAS No. 337904-77-5

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID

Cat. No.: B1358173
CAS No.: 337904-77-5
M. Wt: 165.19 g/mol
InChI Key: KDGOODJXLHNGMS-UHFFFAOYSA-N
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Description

6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Stereoselective Reductive Tetraallylation : 6-(Propan-2-yl)pyridine-2-carboxylic acid undergoes stereoselective reductive tetraallylation with triallylborane, yielding complex tetrahydropyridines with potential applications in organic synthesis (Bubnov et al., 1998).
  • Formation of Copper(II) Complexes : It's used in the synthesis of optically pure 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, forming stable complexes with Cu(II) ions. These complexes have catalytic applications and have been characterized using X-ray diffraction (Drabina et al., 2010).

2. Catalytic and Chemical Reactivity

  • Catalysis in Oxidation Reactions : The compound plays an unexpected role in manganese-based oxidation catalysis, where it decomposes in situ to pyridine-2-carboxylic acid, aiding in catalytic activity (Pijper et al., 2010).
  • Efficient Synthesis of Pyridin-2(1H)-ones : It is used in the synthesis of 6-amino-substituted pyridin-2(1H)-ones, showing its significance in the development of novel organic compounds (Schirok et al., 2005).

3. Material Science and Supramolecular Chemistry

  • Formation of Supramolecular Structures : In combination with other compounds, it contributes to the formation of complex structures with significant π–π stacking interaction, which is crucial in the study of supramolecular chemistry (Aghabozorg et al., 2008).

4. Biological and Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activity : Compounds synthesized from reactions involving 6-(Propan-2-yl)pyridine-2-carboxylic acid have shown moderate antifungal activity, highlighting its potential in antibacterial and antifungal applications (Rusnac et al., 2020).

Biochemical Analysis

Biochemical Properties

6-(Propan-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. The compound’s ability to form stable complexes with metal ions also enhances its catalytic efficiency.

Cellular Effects

The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interaction with various cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 6-(Propan-2-yl)pyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, as it can influence the activity of metalloenzymes and other metal-dependent processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and immunomodulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

6-(Propan-2-yl)pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Its role as a catalyst in biochemical reactions also highlights its importance in metabolic pathways.

Transport and Distribution

Within cells and tissues, 6-(Propan-2-yl)pyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 6-(Propan-2-yl)pyridine-2-carboxylic acid is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .

Properties

IUPAC Name

6-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOODJXLHNGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621296
Record name 6-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337904-77-5
Record name 6-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (15 mL) was added to a solution of 6-isopropylpicolinonitrile (example 85, step c) (1.23 g) in methanol (30 mL). The resulting mixture was heated at reflux for 17 h and allowed to cool to RT. The mixture was cautiously poured into sodium hydroxide solution (10M, 50 mL) and stirred at RT overnight. The reaction was concentrated and the pH adjusted to 5 using 2M HCl solution. The aqeuous mixture was extracted with chloroform (3×100 mL). The organic solutions were combined, washed with brine (100 mL), dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 0.94 g.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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